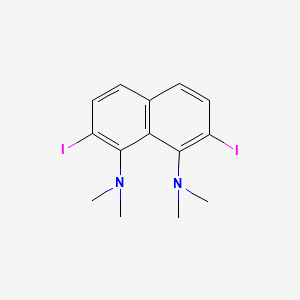![molecular formula C24H28O3 B12527396 3,3-Bis[(benzyloxy)methyl]oct-5-ynal CAS No. 828913-48-0](/img/structure/B12527396.png)
3,3-Bis[(benzyloxy)methyl]oct-5-ynal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Bis[(benzyloxy)methyl]oct-5-ynal is an organic compound with a complex structure that includes both alkyne and aldehyde functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis[(benzyloxy)methyl]oct-5-ynal typically involves multiple steps, starting from simpler organic molecules. One common method involves the protection of hydroxyl groups with benzyl groups, followed by the formation of the alkyne and aldehyde functionalities through various organic reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate more efficient purification techniques to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Bis[(benzyloxy)methyl]oct-5-ynal can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The benzyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 3,3-Bis[(benzyloxy)methyl]oct-5-ynoic acid.
Reduction: Formation of 3,3-Bis[(benzyloxy)methyl]oct-5-ene or 3,3-Bis[(benzyloxy)methyl]octane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3,3-Bis[(benzyloxy)methyl]oct-5-ynal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique functional groups.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3,3-Bis[(benzyloxy)methyl]oct-5-ynal involves its reactivity with various molecular targets. The aldehyde group can form covalent bonds with nucleophiles, while the alkyne group can participate in cycloaddition reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-Bis[(benzyloxy)methyl]oct-5-ene: Similar structure but with an alkene instead of an alkyne.
3,3-Bis[(benzyloxy)methyl]octane: Similar structure but fully saturated.
3,3-Bis[(benzyloxy)methyl]oct-5-ynoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
Uniqueness
3,3-Bis[(benzyloxy)methyl]oct-5-ynal is unique due to the presence of both alkyne and aldehyde functional groups, which provide distinct reactivity patterns. This makes it a valuable compound for various synthetic applications and research studies.
Propriétés
Numéro CAS |
828913-48-0 |
|---|---|
Formule moléculaire |
C24H28O3 |
Poids moléculaire |
364.5 g/mol |
Nom IUPAC |
3,3-bis(phenylmethoxymethyl)oct-5-ynal |
InChI |
InChI=1S/C24H28O3/c1-2-3-10-15-24(16-17-25,20-26-18-22-11-6-4-7-12-22)21-27-19-23-13-8-5-9-14-23/h4-9,11-14,17H,2,15-16,18-21H2,1H3 |
Clé InChI |
UEHMNBJKUWOOAK-UHFFFAOYSA-N |
SMILES canonique |
CCC#CCC(CC=O)(COCC1=CC=CC=C1)COCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


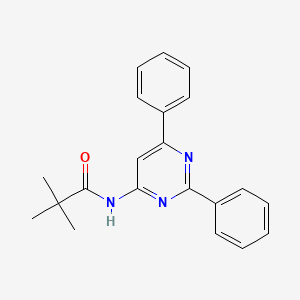
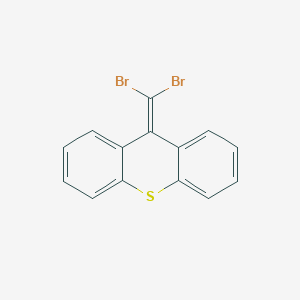

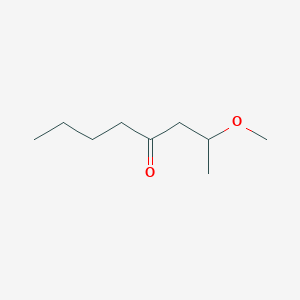
![1H-Imidazo[4,5-c]quinoline-4-carbonitrile, 1-(2-methylpropyl)-](/img/structure/B12527343.png)
![tert-Butyl 3-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate](/img/structure/B12527346.png)
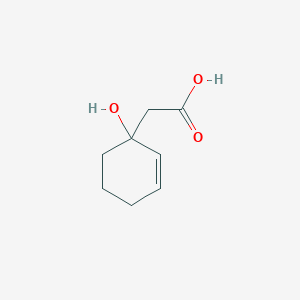
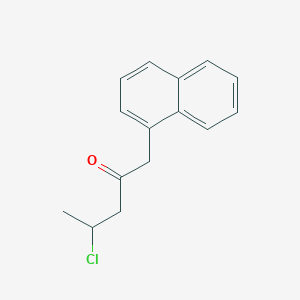

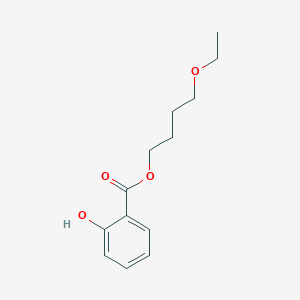
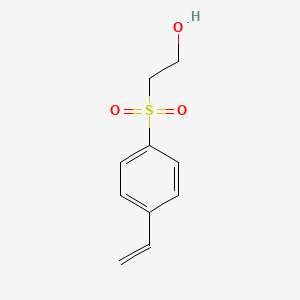
![1-(4-Methoxyphenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12527371.png)

